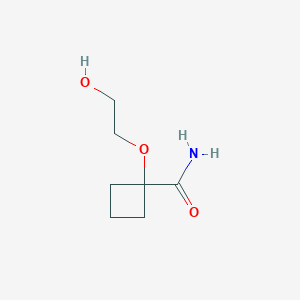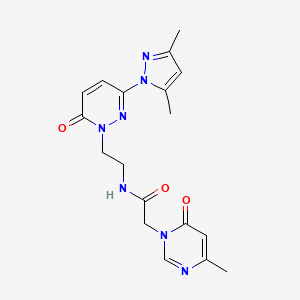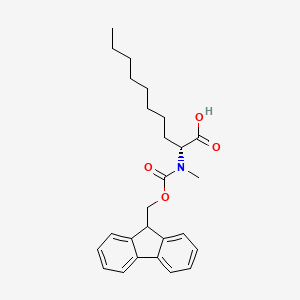
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-butoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-butoxybenzamide is complex and offers immense perplexity . It enables investigations into various biological processes and potential therapeutic interventions .Chemical Reactions Analysis
The unique structure of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-butoxybenzamide enables it to participate in various chemical reactions. It has potential applications in various fields of research.Physical And Chemical Properties Analysis
The physical and chemical properties of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-butoxybenzamide, such as its melting point, boiling point, density, molecular formula, and molecular weight, are important for its applications .Aplicaciones Científicas De Investigación
Synthesis and Characterization Research has focused on the synthesis and characterization of related tetrahydroquinoline compounds, demonstrating methodologies that could be applicable to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-butoxybenzamide. For instance, studies have detailed the synthesis of isoquinoline and tetrahydroisoquinoline derivatives, exploring their potential as pharmaceutical intermediates and bioactive molecules. The development of synthetic routes often emphasizes efficiency, scalability, and selectivity, with applications in medicinal chemistry and drug development (King, 2007).
Pharmacological Activities Compounds within the tetrahydroquinoline family have been investigated for various pharmacological activities. Research includes the study of sigma-2 receptor probes and their binding affinities, which are crucial for understanding receptor interactions and developing targeted therapies. The sigma-2 receptor is a potential target for cancer imaging and therapy, and related compounds have shown promise in PET imaging studies to assess the sigma-2 receptor status of solid tumors (Tu et al., 2007).
Mechanistic Studies Mechanistic studies have been conducted on related compounds to understand their biological and pharmacological mechanisms. For example, research on the inhibition of cholinesterases by certain insect repellents provides insight into potential neurological effects and interactions with the nervous system. Such studies are essential for evaluating safety, efficacy, and the therapeutic potential of chemical compounds (Corbel et al., 2009).
Mecanismo De Acción
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-butoxybenzamide is a subject of ongoing research. Its potential biological activity makes it a promising candidate for various applications.
Propiedades
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-butoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-3-4-14-27-20-10-7-17(8-11-20)22(26)23-19-9-12-21-18(15-19)6-5-13-24(21)16(2)25/h7-12,15H,3-6,13-14H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYFHGNGAPJUGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2385694.png)







![8-(3-chloro-2-methylphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2385709.png)

![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2385712.png)
![{1-methyl-5-[(4-methylphenyl)sulfonyl]-3-phenyl-1H-pyrazol-4-yl}methyl 3-chlorobenzenecarboxylate](/img/structure/B2385714.png)
![3-methyl-4-oxo-N-(o-tolyl)-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2385715.png)
